molecular formula C17H21N3O3 B10918180 3-{[1-(2,4-dimethylphenyl)propyl]carbamoyl}-1-methyl-1H-pyrazole-4-carboxylic acid

3-{[1-(2,4-dimethylphenyl)propyl]carbamoyl}-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B10918180
M. Wt: 315.37 g/mol
InChI Key: BAMGXVAWADOBMA-UHFFFAOYSA-N
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Description

3-({[1-(2,4-DIMETHYLPHENYL)PROPYL]AMINO}CARBONYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrazole ring, which is a five-membered aromatic heterocycle containing two nitrogen atoms. The presence of the 2,4-dimethylphenyl group and the carboxylic acid functional group further enhances its chemical properties and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[1-(2,4-DIMETHYLPHENYL)PROPYL]AMINO}CARBONYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the 2,4-Dimethylphenyl Group: The 2,4-dimethylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using 2,4-dimethylbenzene and a suitable alkylating agent.

    Attachment of the Propyl Group: The propyl group can be attached through a nucleophilic substitution reaction, where a suitable propyl halide reacts with the pyrazole derivative.

    Formation of the Carboxylic Acid Group: The carboxylic acid group can be introduced through oxidation of an aldehyde or alcohol precursor using oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the pyrazole ring, forming corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol or amine.

    Substitution: The aromatic ring and the pyrazole ring can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines and thiols, and electrophiles such as alkyl halides.

Major Products

    Oxidation Products: Carboxylic acids, ketones.

    Reduction Products: Alcohols, amines.

    Substitution Products: Halogenated derivatives, alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential biological activities, such as enzyme inhibition or receptor binding. Its structural features make it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its ability to interact with biological targets may lead to the development of new pharmaceuticals for treating various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings. Its chemical properties may also make it suitable for use in agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-({[1-(2,4-DIMETHYLPHENYL)PROPYL]AMINO}CARBONYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    3-({[1-(2,4-DIMETHYLPHENYL)PROPYL]AMINO}CARBONYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID: Lacks the methyl group on the pyrazole ring.

    3-({[1-(2,4-DIMETHYLPHENYL)PROPYL]AMINO}CARBONYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID: Has the carboxylic acid group at a different position on the pyrazole ring.

    3-({[1-(2,4-DIMETHYLPHENYL)PROPYL]AMINO}CARBONYL)-1-METHYL-1H-IMIDAZOLE-4-CARBOXYLIC ACID: Contains an imidazole ring instead of a pyrazole ring.

Uniqueness

The uniqueness of 3-({[1-(2,4-DIMETHYLPHENYL)PROPYL]AMINO}CARBONYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID lies in its specific combination of functional groups and structural features

Properties

Molecular Formula

C17H21N3O3

Molecular Weight

315.37 g/mol

IUPAC Name

3-[1-(2,4-dimethylphenyl)propylcarbamoyl]-1-methylpyrazole-4-carboxylic acid

InChI

InChI=1S/C17H21N3O3/c1-5-14(12-7-6-10(2)8-11(12)3)18-16(21)15-13(17(22)23)9-20(4)19-15/h6-9,14H,5H2,1-4H3,(H,18,21)(H,22,23)

InChI Key

BAMGXVAWADOBMA-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=C(C=C(C=C1)C)C)NC(=O)C2=NN(C=C2C(=O)O)C

Origin of Product

United States

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